1-[1-(Aminomethyl)cyclobutyl]ethan-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]ethan-1-one is an organic compound with the molecular formula C7H13NO It is a cyclobutyl derivative with an aminomethyl group attached to the cyclobutane ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one typically involves the reaction of cyclobutylmethylamine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]ethan-1-ol: A similar compound with an alcohol group instead of an ethanone group.
Cyclobutyl methyl ketone: Another cyclobutyl derivative with a different functional group.
Uniqueness: 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one is unique due to its combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7(5-8)3-2-4-7/h2-5,8H2,1H3 |
InChI Key |
RKIDIWWJIGVLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)CN |
Origin of Product |
United States |
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